molecular formula C21H18ClN5O3S B3404850 Ethyl 4-{[(7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-yl)carbonyl]amino}benzoate CAS No. 1251601-60-1

Ethyl 4-{[(7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-yl)carbonyl]amino}benzoate

Cat. No. B3404850
CAS RN: 1251601-60-1
M. Wt: 455.9
InChI Key: CQRKIQPGDPSUSV-UHFFFAOYSA-N
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Description

This compound, also known as ETHYL 4-{[(7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLIN-6-YL)CARBONYL]AMINO}BENZOATE, has a linear formula of C22H20N2O5 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of potential kinase inhibitors, such as this compound, has been reported . The process involves a high-yielding sequence carried out in six steps without any chromatographic purification . A tandem nucleophilic aromatic substitution/cyclization reaction is used as a key step in the sequence .


Molecular Structure Analysis

The compound has a molecular weight of 392.415 .


Chemical Reactions Analysis

The compound is part of a highly interesting heterocyclic structural class, and has been demonstrated to be active against various biological targets . Derivatives of the central core were reported as potential anticancer agents through inhibition of several serine–threonine and tyrosine kinases .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The compound “Ethyl 4-{[(7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-yl)carbonyl]amino}benzoate” could potentially be used in the synthesis of indole derivatives, which are biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Multicomponent Reactions

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The compound could potentially be used in multicomponent reactions for the synthesis of various heterocyclic compounds .

Antiviral Agents

Some 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Given the structural similarity, “Ethyl 4-{[(7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-yl)carbonyl]amino}benzoate” could potentially be explored for its antiviral properties.

Inhibitor of RNA-dependent RNA Polymerase Enzyme

Certain 4-hydroxy-2 (1 H)-quinolinone derivatives have been described to be inhibitors of the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus . Given the structural similarity, the compound could potentially be explored for its inhibitory properties against this enzyme.

Synthesis of Coumarin Derivatives

7-Hydroxy-4-substituted coumarins not only have their own biological activities and applications in optical materials but also can be used as key intermediates for the construction of many other derivatives . The compound “Ethyl 4-{[(7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-yl)carbonyl]amino}benzoate” could potentially be used in the synthesis of these coumarin derivatives.

Biological and Pharmaceutical Activities

Indole based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities . The compound , being an indole derivative, could potentially be explored for its biological and pharmaceutical activities.

properties

IUPAC Name

2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-30-17-5-3-2-4-16(17)24-18(28)12-27-21(29)26-11-10-23-20(19(26)25-27)31-13-14-6-8-15(22)9-7-14/h2-11H,12-13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRKIQPGDPSUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-yl)carbonyl]amino}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-{[(7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-yl)carbonyl]amino}benzoate
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Ethyl 4-{[(7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-yl)carbonyl]amino}benzoate
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Ethyl 4-{[(7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-yl)carbonyl]amino}benzoate
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Ethyl 4-{[(7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-yl)carbonyl]amino}benzoate
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Ethyl 4-{[(7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-yl)carbonyl]amino}benzoate
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Ethyl 4-{[(7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-6-yl)carbonyl]amino}benzoate

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